2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide

Descripción

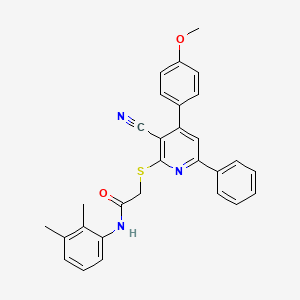

The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a pyridine-based acetamide derivative characterized by a thioether linkage connecting the pyridine core to the acetamide moiety. Its structure features a 3-cyano group, a 4-methoxyphenyl substituent, and a 6-phenyl group on the pyridine ring, while the acetamide nitrogen is bonded to a 2,3-dimethylphenyl group.

Propiedades

Fórmula molecular |

C29H25N3O2S |

|---|---|

Peso molecular |

479.6 g/mol |

Nombre IUPAC |

2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide |

InChI |

InChI=1S/C29H25N3O2S/c1-19-8-7-11-26(20(19)2)31-28(33)18-35-29-25(17-30)24(21-12-14-23(34-3)15-13-21)16-27(32-29)22-9-5-4-6-10-22/h4-16H,18H2,1-3H3,(H,31,33) |

Clave InChI |

CUIJAUMVNUYBBP-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine core, followed by the introduction of the cyano, methoxyphenyl, and phenyl groups through various substitution reactions. The final step involves the formation of the thioether linkage and the acetamide moiety under controlled conditions, such as specific temperatures and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include the purification of intermediates and the final product through techniques like recrystallization, chromatography, and distillation.

Análisis De Reacciones Químicas

Types of Reactions

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Reagents such as halogens, nitrating agents, or alkylating agents are employed under specific conditions like acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism by which 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects: The target’s 4-methoxyphenyl group (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in and , which may enhance solubility but reduce electrophilicity compared to chloro analogs. The 3-cyano group (electron-withdrawing) is common in analogs like and , but its pairing with 4-methoxyphenyl creates a unique electronic profile, balancing electron donation and withdrawal. The trifluoromethyl group in increases lipophilicity and metabolic stability, whereas the target’s methoxy group may improve aqueous solubility .

- Synthesis: Most analogs (e.g., ) are synthesized via reflux in polar solvents (ethanol, acetonitrile) with bases (sodium acetate, triethylamine). Yields range from 80–90%, suggesting efficient methodologies that could apply to the target compound .

- Physical Properties: Melting points for analogs range from 230–232°C (), influenced by crystallinity from halogenated or rigid heterocycles.

- Biological Implications: The thiadiazole and quinoxaline moieties in and imply applications in enzyme inhibition or anticancer research. The target’s 2,3-dimethylphenyl group may enhance steric hindrance, affecting binding affinity compared to smaller substituents like 2-fluorophenyl in .

Comparative Analysis of Substituent Impact

Case Study: Comparison with Pesticide Acetamides

Evidence lists agrochemical acetamides (e.g., alachlor, pretilachlor) with chloro and alkyl substituents. Unlike these pesticides, the target compound lacks a chloro group but shares the acetamide-thioether backbone. The methoxy and cyano groups in the target suggest a shift toward medicinal over agricultural applications, as these substituents are less common in herbicides .

Actividad Biológica

The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide , also known by its CAS number 332053-67-5, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of approximately 497.52 g/mol. The structure features a pyridine ring substituted with cyano and methoxy groups, as well as a thioether linkage to an acetamide moiety.

Anticancer Activity

Recent studies have indicated that the compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis via caspase activation |

| PC-3 (Prostate Cancer) | 15.3 | G2/M phase arrest |

Anti-inflammatory Activity

In silico molecular docking studies suggest that this compound may act as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX) , which is implicated in inflammatory processes. The binding affinity was superior to that of traditional anti-inflammatory drugs like Celecoxib, indicating a potential for development as a therapeutic agent for inflammatory diseases.

The compound's mechanism involves several key interactions at the molecular level:

- Binding to Enzymes : It forms hydrogen bonds with critical amino acids in the active site of 5-LOX.

- Inhibition of Pro-inflammatory Mediators : By inhibiting 5-LOX, it reduces the synthesis of leukotrienes, which are potent mediators of inflammation.

Study on Insecticidal Activity

A recent study evaluated the compound's efficacy as an insecticide against Aphis craccivora (cowpea aphid). The results showed promising insecticidal activity comparable to established insecticides like acetamiprid.

| Insecticide | Concentration (ppm) | Mortality Rate (%) |

|---|---|---|

| Compound Under Study | 100 | 85 |

| Acetamiprid | 100 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.